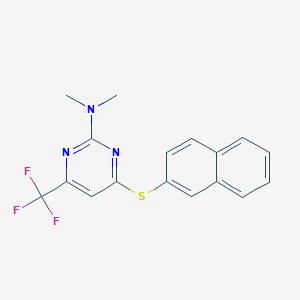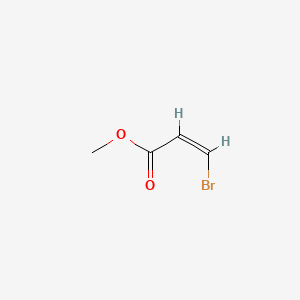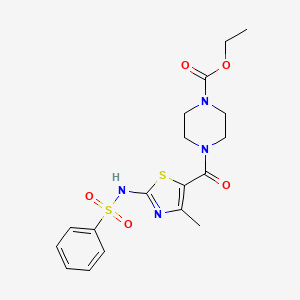
N,N-dimethyl-4-(2-naphthylsulfanyl)-6-(trifluoromethyl)-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-dimethyl-4-(2-naphthylsulfanyl)-6-(trifluoromethyl)-2-pyrimidinamine, also known as DMS-611, is a potent and selective inhibitor of protein kinase D (PKD). PKD is a family of serine/threonine kinases that play important roles in regulating various cellular processes, including cell proliferation, differentiation, and survival. DMS-611 has been shown to have potential therapeutic applications in cancer, cardiovascular, and inflammatory diseases.
Scientific Research Applications
Fluorinated Polyimides
Novel Organosoluble Fluorinated Polyimides
Research by Chung and Hsiao (2008) on fluorinated polyimides derived from trifluoromethyl-substituted bis(ether amine) monomers, including structures related to the specified compound, demonstrated applications in creating materials with low moisture absorption, low dielectric constants, and excellent thermal stability. These materials are particularly valuable for electronic and aerospace applications due to their insulating properties and resistance to harsh conditions (Chung & Hsiao, 2008).
Pyridine and Pyrimidine Derivatives
Proton Sponges and Luminescent Properties
A study on 10-dimethylamino derivatives of benzo[h]quinoline and benzo[h]quinazolines by Pozharskii et al. (2016) explored compounds with structural similarities to the specified chemical, focusing on their high basicity and unique luminescence in the visible region. These characteristics make them interesting for applications in sensing, organic electronics, and as components in light-emitting devices (Pozharskii et al., 2016).
Sulfonated Polyimides
Water Vapor Sorption and Diffusion in Sulfonated Polyimides
Research by Watari et al. (2003) on sulfonated polyimides, which share the theme of incorporating functional groups that impact physical properties, investigated their water vapor sorption, diffusion, and permeation properties. This study highlights the potential of such materials in membrane technologies, especially for gas separation and purification applications (Watari et al., 2003).
Supramolecular Assemblies
Hydrogen Bonding and Weak Interactions
The study of supramolecular assemblies involving 2-hydroxy-3-naphthoic acid and various N-heterocycles by Pang et al. (2015) underscores the significance of hydrogen bonding and π-interactions in constructing complex structures. Although not directly related to the specified compound, this research illustrates the importance of such interactions in designing materials with tailored properties, including those related to luminescence and thermal stability (Pang et al., 2015).
properties
IUPAC Name |
N,N-dimethyl-4-naphthalen-2-ylsulfanyl-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3S/c1-23(2)16-21-14(17(18,19)20)10-15(22-16)24-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXFUTHCLYHZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)SC2=CC3=CC=CC=C3C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2977582.png)


![1-(3-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2977587.png)
![1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2977589.png)

![(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2977591.png)


![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(o-tolyl)urea](/img/structure/B2977595.png)
![7-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2977598.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2977599.png)

